Anion-Dependent Acid Strength: Triflate vs. p-Toluenesulfonate and TFMBS in 193 nm Lithography PAG Design
Triphenylsulfonium triflate generates triflic acid, which exhibits the highest acidity among the three prototypical PAG anions evaluated for 193 nm photoresist applications. Gas-phase proton affinity values—where lower proton affinity corresponds to stronger acid—were calculated as 303.2 kcal/mol for triflate (TF−), compared to 308.1 kcal/mol for 2-(trifluoromethyl)benzene-1-sulfonate (TFMBS−) and 316.4 kcal/mol for p-toluenesulfonate (pTS−) [1]. The 13.2 kcal/mol difference between triflate and pTS− represents a substantially stronger generated acid, which is directly relevant to deprotection catalysis efficiency.
| Evidence Dimension | Gas-phase proton affinity (acidity of generated photoacid; lower = stronger acid) |
|---|---|
| Target Compound Data | 303.2 kcal/mol (triflate anion, TF−) |
| Comparator Or Baseline | 308.1 kcal/mol (TFMBS−); 316.4 kcal/mol (pTS−) |
| Quantified Difference | Triflate is 13.2 kcal/mol lower (stronger acid) than pTS−; 4.9 kcal/mol lower than TFMBS− |
| Conditions | Ab initio calculations; gas-phase proton affinity values |
Why This Matters
Stronger generated acid enables more efficient catalytic deprotection in chemically amplified resists, potentially reducing required exposure dose or enabling more complete polymer conversion.
- [1] Jiang Y, Cao W, Hu Z, Yue Z, Bai C, Li R, Liu Z, Wang XB, Peng P. A comprehensive study on three typical photoacid generators using photoelectron spectroscopy and ab initio calculations. Journal of Chemical Physics. 2024;161(5):054301. DOI: 10.1063/5.0218918. View Source
